molecular formula C9H4FIO2 B13901823 7-Fluoro-3-iodochromen-4-one

7-Fluoro-3-iodochromen-4-one

Cat. No.: B13901823
M. Wt: 290.03 g/mol
InChI Key: MJVQUDSKIIWEQW-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodochromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by the presence of fluorine and iodine atoms at the 7th and 3rd positions, respectively, on the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-iodochromen-4-one typically involves the iodination of a fluorinated chromone precursor. One common method is the direct coupling of 3-iodochromen-4-ones with heteroaromatics via a photochemical reaction. This reaction is carried out in acetonitrile under a mercury lamp without any additives, providing a catalyst- and base-free approach .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-iodochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Fluoro-3-iodochromen-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, chromen-4-one derivatives have been shown to inhibit tyrosine protein kinase activity and α-glucosidases .

Comparison with Similar Compounds

  • 6-Fluoro-3-iodochromone
  • 3-Iodochromone
  • Fluorinated Indoles

Comparison: 7-Fluoro-3-iodochromen-4-one is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and can be synthesized using more straightforward and efficient methods .

Properties

Molecular Formula

C9H4FIO2

Molecular Weight

290.03 g/mol

IUPAC Name

7-fluoro-3-iodochromen-4-one

InChI

InChI=1S/C9H4FIO2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H

InChI Key

MJVQUDSKIIWEQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC=C(C2=O)I

Origin of Product

United States

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